7-Fluoro-3-iodo-6-methoxy-1H-indazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Fluoro-3-iodo-6-methoxy-1H-indazole is a heterocyclic compound with the molecular formula C8H6FIN2O. It is part of the indazole family, which is known for its diverse biological activities and applications in medicinal chemistry . This compound is characterized by the presence of fluorine, iodine, and methoxy groups attached to the indazole core, making it a unique and valuable molecule for various scientific research applications.
Vorbereitungsmethoden
The synthesis of 7-Fluoro-3-iodo-6-methoxy-1H-indazole can be achieved through several synthetic routes. One common method involves the cyclization of ortho-substituted benzylidenehydrazine using ortho-substituted benzaldehyde as the starting material . The reaction conditions typically include the use of methanesulfonic acid under reflux in methanol, resulting in good yields of the desired indazole derivative . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high purity and yield.
Analyse Chemischer Reaktionen
7-Fluoro-3-iodo-6-methoxy-1H-indazole undergoes various chemical reactions, including:
Substitution Reactions: The presence of iodine and fluorine allows for nucleophilic substitution reactions, often using reagents like sodium hydride or potassium carbonate.
Oxidation and Reduction: The compound can undergo oxidation reactions using oxidizing agents such as potassium permanganate, and reduction reactions using reducing agents like sodium borohydride.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Sonogashira coupling, to form more complex molecules.
The major products formed from these reactions depend on the specific reagents and conditions used, but they often include various substituted indazole derivatives.
Wissenschaftliche Forschungsanwendungen
7-Fluoro-3-iodo-6-methoxy-1H-indazole has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 7-Fluoro-3-iodo-6-methoxy-1H-indazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer properties.
Vergleich Mit ähnlichen Verbindungen
7-Fluoro-3-iodo-6-methoxy-1H-indazole can be compared with other similar compounds, such as:
3-Iodo-7-methoxy-1H-indazole: Similar structure but lacks the fluorine atom.
7-Fluoro-6-iodo-1H-indazole: Similar structure but lacks the methoxy group.
3-Iodo-6-nitroindazole: Contains a nitro group instead of a methoxy group.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C8H6FIN2O |
---|---|
Molekulargewicht |
292.05 g/mol |
IUPAC-Name |
7-fluoro-3-iodo-6-methoxy-2H-indazole |
InChI |
InChI=1S/C8H6FIN2O/c1-13-5-3-2-4-7(6(5)9)11-12-8(4)10/h2-3H,1H3,(H,11,12) |
InChI-Schlüssel |
NMKPWRNHQVVHRV-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C2=NNC(=C2C=C1)I)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.